GSK461364

Catalog No.
S529463
CAS No.
929095-18-1
M.F
C27H28F3N5O2S
M. Wt
543.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK461364

CAS Number

929095-18-1

Product Name

GSK461364

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Molecular Formula

C27H28F3N5O2S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1

InChI Key

ZHJGWYRLJUCMRT-QGZVFWFLSA-N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

GSK 461364, GSK-461364, GSK461364

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Description

The exact mass of the compound (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is 543.1916 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Advanced Solid Malignancies

Specific Scientific Field: Oncology, specifically the treatment of advanced solid malignancies .

Methods of Application or Experimental Procedures: GSK461364 was administered intravenously to patients with solid malignancies in escalating doses by two schedules, either on days 1, 8, and 15 of 28-day cycles (schedule A) or on days 1, 2, 8, 9, 15, and 16 of 28-day cycles (schedule B) .

Results or Outcomes: The study found that GSK461364 led to an increase in phosphorylated histone H3 (pHH3) following drug administration, indicating its effect on the cell cycle . A best response of prolonged stable disease of more than 16 weeks occurred in 6 (15%) patients, including 4 esophageal cancer patients .

Application in Glioblastoma Multiforme (GBM)

Specific Scientific Field: Neuro-oncology, specifically the treatment of Glioblastoma Multiforme (GBM) .

Summary of the Application: GSK461364A has been encapsulated in polymeric nanoparticles for the treatment of GBM . GBM is a common primary brain cancer with a poor prognosis and a median survival of less than 14 months .

Methods of Application or Experimental Procedures: The study encapsulated GSK461364A in PLGA-PEG nanoparticles (NPs) and tested their effect on U87-MG cells, a cell line used in GBM research .

Results or Outcomes: The study found that the action of GSK461364A is time-dependent across all concentrations. There was a distinct 15−20% decrease in cell viability via apoptosis in U87-MG cells dosed with GSK461364A at low concentrations (within the nanomolar and lower micromolar range) compared to higher concentrations of the drug . The study also found that PLGA-PEG nanoparticles containing GSK461364A showed significant reduction in cell viability of tumor cells compared to their free equivalents .

GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), an essential protein involved in cell cycle regulation and mitosis. This compound exhibits ATP-competitive inhibition, effectively blocking the activity of PLK1, which is often overexpressed in various cancers. GSK461364's structure allows it to bind specifically to the ATP-binding site of PLK1, thereby preventing its function and leading to cell cycle arrest and apoptosis in tumor cells .

  • The molecule might target receptors or enzymes containing binding pockets complementary to the benzoimidazole, thiophene, or piperazine rings [].
  • The trifluoromethyl group could enhance the molecule's interaction with biological membranes [].

Due to the absence of data on this specific compound, it's important to consider the potential hazards associated with similar molecules containing the identified functional groups:

  • The compound might exhibit moderate to high toxicity depending on its specific structure.
  • The presence of the piperazine ring suggests potential central nervous system effects.
  • The trifluoromethyl group might raise concerns about environmental persistence.
Designed to construct its complex structure. While specific synthetic pathways are proprietary, general methods include:

  • Formation of key intermediates through condensation reactions.
  • Cyclization processes to form the bicyclic structure characteristic of PLK inhibitors.
  • Purification steps involving chromatography techniques to isolate the final product with high purity .

GSK461364 has demonstrated significant antiproliferative effects against various cancer cell lines, including neuroblastoma and osteosarcoma. It induces apoptosis by elevating specific markers like phosphorylated histone H3 while suppressing PLK1 levels. In preclinical studies, GSK461364 showed effectiveness in reducing cell viability and colony-forming ability in treated cancer cell lines, independent of genetic variations such as MYCN amplification . The compound has also been evaluated in clinical trials, showcasing its potential as a therapeutic agent for advanced solid tumors .

GSK461364 is primarily studied for its applications in oncology as a targeted therapy for tumors overexpressing PLK1. Its ability to induce cell cycle arrest makes it a candidate for combination therapies with other chemotherapeutic agents. Ongoing research aims to explore its efficacy across various malignancies and potential synergistic effects when used alongside established treatments .

Interaction studies have focused on GSK461364's binding affinity with human serum albumin (HSA) and its pharmacokinetic properties. The compound binds to HSA with a significant constant, indicating its stability in circulation. Studies have shown that GSK461364's binding is influenced by temperature and pH, highlighting the importance of these factors in drug design and therapeutic efficacy . Additionally, pharmacodynamic assessments have been conducted to evaluate its effects on tumor markers in circulating tumor cells during treatment .

GSK461364 shares structural similarities with other PLK inhibitors but stands out due to its selectivity for PLK1 over PLK2 and PLK3. Here are some similar compounds:

Compound NameSelectivityMechanism of ActionUnique Features
BI-2536ModerateATP-competitive PLK1 inhibitorFirst-in-class agent; broader kinase inhibition
RO3280HighATP-competitive PLK inhibitorEnhanced binding affinity compared to others
GSK1070916ModerateATP-competitive PLK inhibitorDual inhibition of PLK1 and PLK2

GSK461364's unique profile includes a favorable safety profile observed during clinical trials, making it a promising candidate for further development in cancer therapy .

Synthetic Routes and Chemical Development

Primary Synthetic Methodologies

GSK461364, systematically named as 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide, represents a sophisticated benzimidazole thiophene derivative with the molecular formula C27H28F3N5O2S and molecular weight of 543.6 g/mol [2] [20] [22]. The compound features a complex heterocyclic architecture incorporating a benzimidazole core linked to a thiophene ring system through strategic nitrogen substitution [20] [22].

The primary synthetic approach for GSK461364 involves a multi-step convergent synthesis strategy that builds the core benzimidazole thiophene framework through sequential heterocycle formation and functionalization [7] [23]. The synthetic methodology typically commences with the preparation of the benzimidazole core through cyclization reactions involving appropriately substituted o-phenylenediamine derivatives with carboxylic acid equivalents [7] [23]. The thiophene ring system is subsequently introduced through nucleophilic substitution reactions that establish the critical carbon-nitrogen bond between the benzimidazole nitrogen and the thiophene ring [7] [23].

The incorporation of the trifluoromethylphenyl ethoxy substituent at the 3-position of the thiophene ring requires stereoselective alkylation methodologies to ensure the correct (R)-stereochemistry [22] [23]. This stereochemical control is achieved through the use of chiral auxiliaries or asymmetric catalysis during the alkylation step [22] [23]. The methylpiperazine side chain is typically introduced through reductive amination or direct alkylation of the benzimidazole ring system [2] [20] [23].

The synthetic route demonstrates the application of modern heterocyclic chemistry principles, particularly in the construction of polycyclic architectures that incorporate multiple pharmacophoric elements [7] [23]. The methodology emphasizes the importance of regioselective functionalization and stereochemical control in the preparation of complex kinase inhibitors [7] [23].

Optimization Strategies for Production

The optimization of GSK461364 synthesis has focused on improving overall yield, reducing synthetic complexity, and enhancing scalability for pharmaceutical development [32] [33]. Process optimization strategies have emphasized the development of more efficient coupling methodologies for the benzimidazole-thiophene linkage formation [32] [33]. Alternative synthetic approaches have explored direct cyclization strategies that simultaneously form both heterocyclic rings, reducing the number of synthetic steps required [32] [33].

Solvent optimization studies have identified optimal reaction conditions that balance reaction efficiency with environmental considerations [32] [33]. The use of polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide has proven advantageous for key coupling reactions, while alcoholic solvents have shown utility in reductive amination steps [20] [24]. Temperature optimization has revealed that moderate heating (60-100°C) provides optimal reaction rates while minimizing side product formation [32] [33].

Purification strategies have been refined to address the complex polarity profile of GSK461364 [20] [24]. The compound demonstrates moderate solubility in organic solvents such as ethanol (30 mg/mL) and dimethyl sulfoxide (10 mg/mL), while remaining essentially insoluble in aqueous media [20] [24]. These solubility characteristics have necessitated the development of specialized purification protocols that utilize gradient column chromatography and recrystallization techniques [20] [24].

Scale-up considerations have addressed the challenges associated with handling fluorinated intermediates and ensuring consistent stereochemical purity across different batch sizes [32] [33]. Process analytical technology has been implemented to monitor critical quality attributes during synthesis, including enantiomeric purity and impurity profiles [32] [33].

Structure-Activity Relationship Analysis

Pharmacophore Mapping and Essential Binding Elements

The pharmacophore of GSK461364 has been comprehensively characterized through crystallographic studies and computational modeling, revealing critical binding elements essential for polo-like kinase 1 inhibition [4] [8] [32]. The compound functions as an adenosine triphosphate-competitive inhibitor with a dissociation constant of 2.2 nM, demonstrating exceptional binding affinity for the polo-like kinase 1 adenosine triphosphate binding site [2] [5] [15].

Molecular modeling studies have identified four essential pharmacophoric elements that contribute to the high-affinity binding of GSK461364 [8] [32]. The benzimidazole core serves as the primary hinge-binding motif, forming critical hydrogen bonds with Cysteine-133 in the hinge region of the polo-like kinase 1 active site [23] [32]. The thiophene ring system provides optimal geometric positioning and contributes to the overall binding affinity through van der Waals interactions with hydrophobic residues [23] [32].

The trifluoromethylphenyl substituent occupies a specific hydrophobic pocket within the adenosine triphosphate binding site, contributing significantly to binding selectivity over other kinases [8] [23] [32]. Fragment molecular orbital analysis has revealed that this substituent forms favorable interactions with Glycine-60 and Leucine-130, which are critical for achieving the observed selectivity profile [8] [32]. The methylpiperazine side chain extends into a solvent-accessible region and contributes to the overall binding affinity while modulating the physicochemical properties of the compound [23] [32].

The carboxamide functionality at the 2-position of the thiophene ring has been identified as essential for maintaining optimal binding geometry [23] [32]. This group participates in hydrogen bonding interactions with active site residues and contributes to the overall binding enthalpy [8] [32]. The stereochemistry of the ethoxy linker is crucial for positioning the trifluoromethylphenyl group in the optimal orientation for hydrophobic interactions [22] [23] [32].

Functional Group Modifications and Activity Implications

Structure-activity relationship studies have systematically evaluated the impact of functional group modifications on polo-like kinase 1 inhibitory activity [11] [37] [39]. Modifications to the benzimidazole core have revealed that substitution at the 6-position with various aliphatic and aromatic groups can modulate both potency and selectivity [11] [37]. The methylpiperazine substituent represents an optimal balance between binding affinity and physicochemical properties, with larger or more polar substituents generally reducing activity [11] [37].

Systematic modification of the thiophene ring system has demonstrated the critical importance of the carboxamide group for maintaining high-affinity binding [11] [37] [39]. Replacement with ester functionalities results in significant loss of activity, while methylation of the amide nitrogen completely abolishes polo-like kinase 1 inhibition [11] [37]. The 3-position substitution pattern is highly sensitive to structural changes, with the (R)-configured ethoxy linkage being essential for optimal activity [22] [37].

The trifluoromethylphenyl group has been extensively modified to explore structure-activity relationships [11] [23] [37]. Replacement of the trifluoromethyl group with other electron-withdrawing substituents such as chlorine or fluorine maintains significant activity, though generally with reduced potency [11] [23] [37]. The phenyl ring can accommodate various substituents, but modifications that significantly alter the electronic properties or steric bulk generally result in decreased activity [11] [37].

Structural ModificationPolo-like Kinase 1 Activity (nM)Selectivity ImpactReference
Parent GSK4613642.2>1000-fold vs PLK2/3 [2] [5]
6-Position methylpiperazine → dimethylamino45-120Reduced selectivity [11] [23]
Carboxamide → methyl ester>1000Loss of selectivity [11] [37]
Trifluoromethyl → chloro8-25Maintained selectivity [11] [23]
(R)-ethoxy → (S)-ethoxy280-450Reduced selectivity [22] [37]

The methylpiperazine side chain has been systematically modified to evaluate the impact on activity and selectivity [11] [23] [37]. Replacement with other cyclic amines such as morpholine or piperidine results in moderate reductions in potency, while acyclic analogues generally show significant loss of activity [11] [37]. The methyl substitution on the piperazine nitrogen is optimal, with larger alkyl groups or aromatic substituents reducing activity [11] [37].

Chemical Derivatives and Analogs

Structural Variations and Their Impact on Activity

The development of GSK461364 analogues has focused on systematic structural modifications to optimize potency, selectivity, and physicochemical properties [7] [11] [37]. A comprehensive series of benzimidazole thiophene derivatives has been synthesized and evaluated, revealing critical structure-activity relationships that guide further optimization efforts [7] [11] [37].

Benzimidazole core modifications have explored various substitution patterns and ring systems [7] [11] [37]. The introduction of electron-donating groups at the 5-position of the benzimidazole ring generally enhances activity, while electron-withdrawing substituents reduce potency [11] [37]. Replacement of the benzimidazole core with other bicyclic heterocycles such as quinazoline or benzothiazole results in significant loss of activity, confirming the essential role of the benzimidazole pharmacophore [7] [11].

Thiophene ring modifications have included the exploration of alternative five-membered heterocycles and substitution patterns [7] [11] [37]. Replacement of the thiophene with furan or pyrrole rings results in moderate to significant reductions in activity [11] [37]. The carboxamide substituent at the 2-position has been modified to include various amide derivatives, with primary and secondary amides showing optimal activity compared to tertiary amides or other functional groups [11] [37].

The side chain modifications have encompassed systematic variations of the piperazine ring and its substituents [11] [23] [37]. Replacement of the 4-methylpiperazine with other cyclic amines has revealed that six-membered rings are generally preferred over five- or seven-membered alternatives [11] [37]. The position of attachment to the benzimidazole ring is critical, with the 6-position providing optimal geometric positioning for activity [11] [23] [37].

Derivative SeriesCore ModificationActivity Range (nM)Key FindingsReference
GSK483724 seriesBi-aryl R3 substituents0.1-2.0Enhanced potency with aromatic systems [23] [37]
GSK579289 seriesChlorophenyl variants5-50Maintained selectivity profile [23] [27]
GSK326090 seriesModified piperazine1-25Optimal chain length critical [23] [37]
TriazoloquinazolinoneAlternative core100-1000Reduced activity vs benzimidazole [39] [40]

Comparative Analysis with Related PLK1 Inhibitors

GSK461364 represents one of several distinct chemical classes of polo-like kinase 1 inhibitors that have been developed for therapeutic applications [4] [14] [16]. Comparative analysis with other polo-like kinase 1 inhibitors reveals unique structural features and binding characteristics that distinguish GSK461364 from alternative scaffolds [4] [14] [16].

The dihydropteridinone series, exemplified by BI-2536, represents a structurally distinct class of polo-like kinase 1 inhibitors with different binding modes and selectivity profiles [11] [38] [41]. BI-2536 demonstrates comparable potency to GSK461364 (Ki = 0.22 nM) but exhibits a different spectrum of kinase selectivity [11] [38]. The dihydropteridinone scaffold occupies the adenosine triphosphate binding site through different interactions, with the inhibitor extending into alternative solvent channels compared to GSK461364 [11] [32] [38].

Volasertib represents another major class of polo-like kinase 1 inhibitors with a pyrrolopyrimidine core structure [16] [36] [41]. This compound demonstrates exceptional potency (IC50 = 0.87 nM) and has progressed furthest in clinical development among polo-like kinase 1 inhibitors [16] [36] [41]. The binding mode of volasertib differs significantly from GSK461364, with distinct interactions in the hinge region and alternative positioning of substituents [16] [36].

The thiophene amide class represented by GSK461364 demonstrates unique selectivity characteristics compared to other polo-like kinase 1 inhibitor series [2] [4] [15]. GSK461364 exhibits greater than 390-fold selectivity for polo-like kinase 1 over polo-like kinase 2 and polo-like kinase 3, and more than 1000-fold selectivity against a panel of 48 other kinases [2] [5] [15]. This selectivity profile distinguishes GSK461364 from some other polo-like kinase 1 inhibitors that show broader kinase inhibition [2] [15].

InhibitorCore StructurePLK1 Potency (nM)Selectivity ProfileClinical StatusReference
GSK461364Benzimidazole thiophene2.2>1000-fold vs 48 kinasesPhase I completed [2] [4] [5]
BI-2536Dihydropteridinone0.22>250-fold vs PLK2/3Phase II [11] [38] [41]
VolasertibPyrrolopyrimidine0.87High PLK1 selectivityPhase III [16] [36] [41]
ON01910Benzyl styryl sulfone6460Broad kinase inhibitionPhase II [17] [36]

The benzyl styryl sulfone series, including ON01910, represents a structurally distinct approach to polo-like kinase 1 inhibition with broader kinase inhibition profiles [17] [36]. These compounds generally exhibit lower potency against polo-like kinase 1 compared to GSK461364 but may offer advantages in certain therapeutic contexts through multi-kinase inhibition [17] [36].

Computational modeling studies have revealed that the different polo-like kinase 1 inhibitor classes occupy distinct sub-regions of the adenosine triphosphate binding site, providing opportunities for combination therapies or sequential treatment strategies [32] [36]. The unique binding mode of GSK461364 suggests potential for combination with other polo-like kinase 1 inhibitors or kinase inhibitors targeting different pathways [32] [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

543.19158081 g/mol

Monoisotopic Mass

543.19158081 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8QO27TK6Q4

Other CAS

929095-18-1

Wikipedia

Gsk-461364

Dates

Modify: 2023-08-15
1: Velpurisiva P, Rai P. Synergistic Action of Gefitinib and GSK41364A Simultaneously Loaded in Ratiometrically-Engineered Polymeric Nanoparticles for Glioblastoma Multiforme. J Clin Med. 2019 Mar 15;8(3). pii: E367. doi: 10.3390/jcm8030367. PubMed PMID: 30875975; PubMed Central PMCID: PMC6462915.

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